N-Methyl-1-benzothiophene-7-sulfonamide

Chymase inhibition Serine protease Scaffold novelty

N-Methyl-1-benzothiophene-7-sulfonamide (CAS 1866585-11-6; synonym benzo[b]thiophene-7-sulfonic acid methylamide) is a synthetic heterocyclic sulfonamide with molecular formula C₉H₉NO₂S₂ and molecular weight 227.3 g/mol. The compound features a benzothiophene bicyclic core with the sulfonamide pharmacophore (–SO₂NH–) substituted at the 7-position of the benzene ring and N-methylated at the sulfonamide nitrogen.

Molecular Formula C9H9NO2S2
Molecular Weight 227.3 g/mol
CAS No. 1866585-11-6
Cat. No. B6305660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-benzothiophene-7-sulfonamide
CAS1866585-11-6
Molecular FormulaC9H9NO2S2
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=C1SC=C2
InChIInChI=1S/C9H9NO2S2/c1-10-14(11,12)8-4-2-3-7-5-6-13-9(7)8/h2-6,10H,1H3
InChIKeyPLUXLGJAEKAGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-benzothiophene-7-sulfonamide CAS 1866585-11-6: Structural Identity & In-Class Positioning for Research Procurement


N-Methyl-1-benzothiophene-7-sulfonamide (CAS 1866585-11-6; synonym benzo[b]thiophene-7-sulfonic acid methylamide) is a synthetic heterocyclic sulfonamide with molecular formula C₉H₉NO₂S₂ and molecular weight 227.3 g/mol [1]. The compound features a benzothiophene bicyclic core with the sulfonamide pharmacophore (–SO₂NH–) substituted at the 7-position of the benzene ring and N-methylated at the sulfonamide nitrogen. It belongs to the N-substituted benzothiophenesulfonamide derivative class, a scaffold that has yielded potent and selective enzyme inhibitors, most notably human chymase inhibitors with nanomolar potency in the 2-sulfonamide regioisomeric series [2]. The compound is commercially available at ≥97% purity for research use .

Procurement Risk Alert: Why In-Class Benzothiophene Sulfonamides Are Not Interchangeable with N-Methyl-1-benzothiophene-7-sulfonamide


Substitution of the sulfonamide group at different positions on the benzothiophene core (2-, 5-, 6-, or 7-position) generates regioisomers with distinct three-dimensional pharmacophore geometries and target engagement profiles [1]. In the well-characterized chymase inhibitor class, potent activity (IC₅₀ = 56 nM) requires the sulfonamide at the 2-position (thiophene ring) with specific N-aryl substitution; the 5- and 6-position regioisomers exhibit divergent biological activities including cytotoxic and carbonic anhydrase inhibition [1][2]. The N-methyl group on the target compound additionally modulates hydrogen bond donor capacity (1 HBD for N-methyl vs 2 HBD for unsubstituted –SO₂NH₂ at the 7-position) and lipophilicity (computed XLogP3 = 1.9 for the N-methyl compound), altering permeability and solubility profiles relative to both the N–H parent and N-ethyl analogs [3]. These structural features collectively preclude simple interchange of in-class benzothiophene sulfonamides without altering target engagement and physicochemical properties.

Quantitative Differentiation Evidence for N-Methyl-1-benzothiophene-7-sulfonamide vs. Closest Analogs: A Procurement-Focused Data Guide


Regioisomeric Scaffold Differentiation: 7-Position Sulfonamide vs. Crowded 2-Position Chymase Inhibitor Space

The compound places the sulfonamide group at the 7-position of the benzothiophene benzene ring, in contrast to the extensively patented and biologically characterized 2-position regioisomers that dominate the chymase inhibitor field. The benchmark 2-sulfonamide chymase inhibitor TY-51076 (a benzo[b]thiophene-2-sulfonamide derivative) achieves IC₅₀ = 56 nM against human chymase with >400-fold selectivity over chymotrypsin and cathepsin G [1]. No enzyme inhibition data have been reported for any 7-position benzothiophene sulfonamide, including the target compound, confirming this scaffold position as genuinely underexplored [1]. Major patent families (US7071220B2 and WO03078419A1) covering N-substituted benzothiophenesulfonamide chymase inhibitors focus exclusively on 2-sulfonamide substitution patterns with elaborated N-aryl groups [2]. The 7-position sulfonamide offers a distinct exit vector orientation and electronic environment that may engage different binding site residues or enable novel intellectual property.

Chymase inhibition Serine protease Scaffold novelty

Hydrogen Bond Donor Capacity Reduction: N-Methyl Sulfonamide vs. Unsubstituted –SO₂NH₂ at the 7-Position

N-Methylation of the sulfonamide nitrogen reduces the hydrogen bond donor (HBD) count from 2 (unsubstituted –SO₂NH₂) to 1 (N-methyl –SO₂NHCH₃), a computed property verified by PubChem [1]. The unsubstituted analog 1-benzothiophene-7-sulfonamide (CAS 1528838-62-1) retains two sulfonamide N–H donors capable of forming bidentate hydrogen bonds [1]. Reduction from 2 HBD to 1 HBD is known in medicinal chemistry to improve passive membrane permeability and oral absorption potential by lowering desolvation energy, consistent with Lipinski's Rule of Five guidance [2]. The target compound's single HBD may also alter binding stoichiometry to metalloenzyme active sites (e.g., carbonic anhydrase zinc coordination) that typically engage the sulfonamide NH₂ group.

Physicochemical property Permeability Hydrogen bonding

Computed Lipophilicity Positioning: N-Methyl vs. N-Ethyl and N–H 7-Sulfonamide Analogs for Permeability-Solubility Optimization

The computed partition coefficient (XLogP3-AA) for N-methyl-1-benzothiophene-7-sulfonamide is 1.9 [1]. This value situates the compound at an intermediate lipophilicity between the more polar unsubstituted 7-sulfonamide (predicted lower logP due to the additional polar N–H) and the more lipophilic N-ethyl analog (CAS 1855177-71-7; MW 241.3 g/mol; predicted higher logP due to additional methylene) . In the context of CNS drug design, an XLogP3 of 1.9 falls within the favorable range (1–3) for balancing blood-brain barrier penetration with aqueous solubility, whereas values below 1 risk poor CNS exposure and values above 3 risk solubility-limited absorption and increased metabolic clearance [2]. The N-methyl analog thus offers a deliberate intermediate logP design point absent in more hydrophilic N–H or more lipophilic N-ethyl variants.

Lipophilicity XLogP3 ADME property

Topological Polar Surface Area and Rotatable Bond Profile: Structural Simplicity Advantage for Fragment-Based Drug Discovery

N-Methyl-1-benzothiophene-7-sulfonamide has a computed topological polar surface area (TPSA) of 82.8 Ų, 2 rotatable bonds, and 14 heavy atoms (MW 227.3 Da) [1]. These properties place the compound squarely within fragment-based drug discovery (FBDD) guidelines: MW < 300 Da, heavy atom count < 20, rotatable bonds ≤ 3, and TPSA < 140 Ų [2]. The extensively optimized chymase inhibitors in the 2-sulfonamide series (e.g., TY-51076 and derivatives in US7071220B2) incorporate elaborate N-aryl substitutions with MW typically >400 Da and rotatable bond counts >5, representing lead-like rather than fragment-like molecules [3]. The target compound's compact structure (227.3 Da, 14 heavy atoms) provides greater ligand efficiency potential and more room for synthetic elaboration without exceeding lead-like property thresholds.

Fragment-based drug discovery FBDD Ligand efficiency

Evidence-Backed Procurement Scenarios for N-Methyl-1-benzothiophene-7-sulfonamide: When This Compound Should Be Selected Over Analogs


Fragment-Based Drug Discovery (FBDD) Library Design for Novel Serine Protease Inhibitors

With MW of 227.3 Da, 14 heavy atoms, 2 rotatable bonds, and TPSA of 82.8 Ų, this compound meets all fragment-likeness criteria [1]. As a 7-position sulfonamide benzothiophene — a scaffold entirely absent from the chymase inhibitor patent literature (US7071220B2, which exclusively covers 2-sulfonamide derivatives) [2] — it provides a structurally novel starting point for fragment screening against chymase, tryptase, or other serine proteases. The single HBD and intermediate logP (XLogP3 = 1.9) offer balanced physicochemical properties suitable for both biochemical and cell-based fragment screens [1].

Carbonic Anhydrase Isozyme Selectivity Profiling with a Non-2-Sulfonamide Benzothiophene Scaffold

Benzothiophene-2-sulfonamides (e.g., L-650,719) are validated carbonic anhydrase inhibitors with KI = 10⁻⁸ M and documented ocular hypotensive activity in vivo [3]. However, the 5- and 6-position regioisomers show distinct CA isozyme selectivity profiles [4]. The 7-position sulfonamide regioisomer has not been profiled against any CA isozyme. Researchers seeking to map the complete SAR landscape of benzothiophene sulfonamide CA inhibitors, or to discover isozyme-selective CA inhibitors (particularly for tumor-associated CA IX), should procure this compound to fill the critical 7-position data gap.

Building Block for Sulfonamide-Focused Combinatorial Chemistry and Parallel Synthesis

As an N-methyl sulfonamide with a compact benzothiophene core bearing the sulfonamide at the 7-position, this compound serves as a versatile synthetic building block for diversity-oriented synthesis. The N-methyl group can be deprotected under appropriate conditions to generate the primary sulfonamide, or the benzothiophene sulfur can be oxidized to the sulfone (1,1-dioxide) for further derivatization . Commercially available at 98% purity , it is suitable for direct use in parallel amidation, N-alkylation, or sulfonylurea coupling reactions without additional purification.

Patent Circumvention Strategy for Chymase Inhibitor Discovery Programs

The dominant patent families covering chymase-inhibiting benzothiophene sulfonamides (US7071220B2; WO03078419A1) generically claim N-substituted benzothiophenesulfonamide derivatives where the sulfonamide is attached at the 2-position of the benzothiophene ring [2]. A deliberate shift to the 7-position sulfonamide scaffold, as represented by this compound, provides a structurally distinct chemotype that may enable patent circumvention while retaining the benzothiophene-sulfonamide pharmacophore elements known to engage serine protease active sites. This is a procurement-relevant consideration for pharmaceutical research organizations conducting freedom-to-operate analyses for their chymase inhibitor programs.

Quote Request

Request a Quote for N-Methyl-1-benzothiophene-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.